molecular formula C18H18F3NO2S B2595561 2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide CAS No. 1351641-11-6

2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Cat. No. B2595561
CAS RN: 1351641-11-6
M. Wt: 369.4
InChI Key: OVLNVRFXHQQQIY-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been the subject of several studies that have explored its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Dynamic NMR Properties : An efficient synthesis method was developed for related compounds using optically pure precursors. These compounds demonstrated interesting dynamic NMR properties, providing insights into their chemical behavior and potential for further functionalization (Samimi et al., 2010).
  • Cyclization Reactions : Studies on nitroacetamide derivatives with a tethered phenyl ring in triflic acid have shown that these compounds can undergo intramolecular cyclization to form benzofused lactams, offering a novel route to these cyclic compounds (Fante et al., 2014).

Pharmacological Applications

  • Anticonvulsant Activities : The crystal structure and anticonvulsant activities of related acetamide compounds were studied, providing a basis for their potential therapeutic applications. These studies highlight the importance of molecular features responsible for anticonvulsant activities (Camerman et al., 2005).
  • Antimicrobial Activity : Novel sulphonamide derivatives, including related acetamide compounds, displayed good antimicrobial activity against various strains, showcasing their potential as antimicrobial agents (Fahim & Ismael, 2019).

Chemical Reactions and Interactions

  • Silylation Reactions : The interaction of related compounds with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, demonstrating the versatility of these acetamides in forming heterocyclic compounds (Lazareva et al., 2017).

Catalytic and Synthetic Applications

  • Iron-Catalyzed Benzylation : Research on the benzylation of dicarbonyl compounds highlighted the utility of related acetamides in organic synthesis, offering efficient routes to benzylated products under mild conditions (Kischel et al., 2007).

properties

IUPAC Name

2-benzylsulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)17(24,15-9-5-2-6-10-15)13-22-16(23)12-25-11-14-7-3-1-4-8-14/h1-10,24H,11-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLNVRFXHQQQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

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